Molecular Weight Discrimination: A 57-Dalton Shift That Enables Unambiguous LC-MS/MS Identification
The target compound has a molecular weight of 307.39 g/mol (accurate mass 307.19 Da), which is 57.05 Da heavier than rivastigmine (250.34 g/mol) and 71.07 Da heavier than USP Related Compound B (236.32 g/mol) . This mass increment corresponds to the replacement of the dimethylamino group in rivastigmine with an N-ethyl-N-methylureido substituent, yielding a distinct [M+H]+ ion at m/z 308.2 that is baseline-resolved from all pharmacopeial impurity ions in MS detection [1]. In contrast, the commonly co-eluting impurities such as 3-nitrophenyl ethyl(methyl)carbamate (MW 238.24) and N-desmethyl rivastigmine (MW 236.31) cluster within a narrow ±12 Da window around rivastigmine, complicating peak assignment without an authentic standard [2].
| Evidence Dimension | Molecular weight (g/mol) and accurate mass (Da) for LC-MS/MS peak discrimination |
|---|---|
| Target Compound Data | MW = 307.39 g/mol; accurate mass = 307.19 Da; [M+H]+ = 308.2 m/z |
| Comparator Or Baseline | Rivastigmine: MW = 250.34 g/mol, [M+H]+ = 251.2 m/z; USP Related Compound B: MW = 236.32 g/mol; 3-Nitrophenyl ethyl(methyl)carbamate: MW = 238.24 g/mol; N-Desmethyl rivastigmine (EP Impurity E): MW = 236.31 g/mol |
| Quantified Difference | ΔMW = +57.05 g/mol vs. rivastigmine; ΔMW = +71.07 g/mol vs. Related Compound B; 25–71 Da heavier than all pharmacopeial impurity cluster members |
| Conditions | Calculated from molecular formulas: C16H25N3O3 (target) vs. C14H22N2O2 (rivastigmine); mass spectrometric context derived from published LC-ESI/MS/MS impurity profiling methods [1] |
Why This Matters
A 57-Da mass offset is sufficient to eliminate isobaric interference in quadrupole and ion-trap MS instruments, enabling selective reaction monitoring (SRM) transitions to be designed exclusively for this impurity — a requirement for validated impurity quantification methods in ANDA submissions.
- [1] Thomas, S., Paul, S. K., Shandilya, S., et al. (2012). Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 57, 39–51. DOI: 10.1016/j.jpba.2011.08.014. View Source
- [2] Patil, S. R., Satyanarayana, B., Amrutia, K., et al. (2019). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica, 11(3), 1–10. (Seven impurities characterized; MW range 236–307 g/mol; structural assignment by IR, ¹H/¹³C NMR, MS.) View Source
